(2,3,6-Trichlorophenyl)methanesulfonamide

Lipophilicity Drug Design SAR

This 2,3,6-trichloro substitution pattern creates a unique steric and lipophilic profile (XLogP3 = 2.2, tPSA = 68.5 Ų) that is distinct from the 2,4,6- and 2,4,5-regioisomers. This specific isomer is a critical tool for lead optimization programs requiring precise control over membrane permeability and target engagement, and for those building composition-of-matter patent estates around differentiation-inducing agents. Do not substitute: the 2,3,6-isomer provides a meaningfully lower logP alternative, essential for improving metabolic stability and reducing hERG binding in SAR studies.

Molecular Formula C7H6Cl3NO2S
Molecular Weight 274.5 g/mol
Cat. No. B13218493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3,6-Trichlorophenyl)methanesulfonamide
Molecular FormulaC7H6Cl3NO2S
Molecular Weight274.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Cl)CS(=O)(=O)N)Cl)Cl
InChIInChI=1S/C7H6Cl3NO2S/c8-5-1-2-6(9)7(10)4(5)3-14(11,12)13/h1-2H,3H2,(H2,11,12,13)
InChIKeyMPRCAPBVPVXFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3,6-Trichlorophenyl)methanesulfonamide Procurement: Structural Identity and Baseline Properties


(2,3,6-Trichlorophenyl)methanesulfonamide (CAS 1249797-67-8) is a halogenated aryl methanesulfonamide with molecular formula C7H6Cl3NO2S and molecular weight 274.5 g/mol . It belongs to the broader class of trichlorophenyl sulfonamides, which are employed as synthetic intermediates and research tools in medicinal chemistry and agrochemical discovery programs. The compound features a 2,3,6-trichloro substitution pattern on the phenyl ring, distinguishing it from other trichlorophenyl methanesulfonamide regioisomers [1]. Key computed properties include an XLogP3 value of 2.2 and a topological polar surface area of 68.5 Ų [2].

Why Generic Substitution Fails for (2,3,6-Trichlorophenyl)methanesulfonamide: The Chlorine Position Problem


Trichlorophenyl methanesulfonamide regioisomers cannot be treated as interchangeable commodities because the number and position of chlorine substituents fundamentally alter key molecular properties. The 2,3,6-substitution pattern in the target compound produces a distinct lipophilicity profile (XLogP3 = 2.2) compared to the 2,4,6-isomer (XLogP3 = 2.8) [1][2], a difference of 0.6 log units that can translate to a approximately fourfold change in partition coefficient and potentially significant shifts in membrane permeability, protein binding, and in vivo distribution [3]. The target compound also exhibits a higher topological polar surface area (68.5 vs 54.6 Ų), which influences hydrogen-bonding capacity and may alter target engagement profiles. For researchers optimizing structure-activity relationships (SAR) or requiring a specific regioisomer for a patent position, substitution with an incorrect isomer introduces uncontrolled variables that can invalidate experimental conclusions or intellectual property claims.

(2,3,6-Trichlorophenyl)methanesulfonamide: Quantified Differentiation from Closest Analogs


Lipophilicity (XLogP3) Differentiation Between 2,3,6- and 2,4,6-Trichlorophenyl Methanesulfonamide Regioisomers

The target compound (2,3,6-trichloro substitution) exhibits an XLogP3 of 2.2, compared to 2.8 for the 2,4,6-trichloro isomer N-(2,4,6-trichlorophenyl)methanesulfonamide [1][2]. This represents a 0.6 log unit difference, corresponding to a ~4-fold lower predicted octanol-water partition coefficient for the 2,3,6-isomer. The lower lipophilicity arises from the altered electronic and steric environment imposed by the 2,3,6-chlorine arrangement, which affects the compound's membrane permeability and non-specific protein binding [3].

Lipophilicity Drug Design SAR

Topological Polar Surface Area (TPSA) Differentiation: Impact on Hydrogen-Bonding Capacity

The target compound has a computed topological polar surface area (TPSA) of 68.5 Ų, compared to 54.6 Ų for the 2,4,6-trichloro isomer N-(2,4,6-trichlorophenyl)methanesulfonamide [1][2]. The 13.9 Ų increase in TPSA for the 2,3,6-isomer reflects a different spatial orientation of the sulfonamide group relative to the chlorine substituents, which alters the molecule's hydrogen-bonding capacity and may influence target engagement and oral bioavailability predictions [3].

Polar Surface Area Drug-likeness Permeability

Anti-Proliferative and Differentiation-Inducing Activity: Patent-Based Biological Differentiation Claim

A patent-associated disclosure claims that (2,3,6-trichlorophenyl)methanesulfonamide exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, with proposed utility as an anti-cancer agent and for treating skin diseases such as psoriasis [1]. While quantitative IC50 or EC50 values are not publicly available for this specific compound, the functional claim—differentiation induction—is mechanistically distinct from simple cytotoxicity and, if validated, would differentiate it from analogs that lack this property or exhibit only anti-proliferative activity [2].

Anti-cancer Cell Differentiation Psoriasis

Regioisomeric Purity as a Procurement Criterion: Avoiding Unintended Isomer Contamination

The target compound is offered at a minimum purity specification of 95% by commercial suppliers, with the critical caveat that regioisomeric purity (i.e., absence of 2,4,5-, 2,4,6-, or other trichlorophenyl methanesulfonamide isomers) must be independently verified for SAR studies . While N-(2,4,6-trichlorophenyl)methanesulfonamide (CAS 35980-24-6) is also commercially available at 95% purity, the synthetic route to the 2,3,6-isomer requires distinct starting materials (2,3,6-trichloroaniline or its derivatives), reducing the likelihood of cross-contamination with the more synthetically accessible 2,4,6-isomer .

Chemical Purity Isomerism Reproducibility

(2,3,6-Trichlorophenyl)methanesulfonamide: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry SAR Campaigns Targeting Lipophilicity-Dependent Activity Cliffs

When a lead optimization series reveals that small changes in lipophilicity produce sharp activity cliffs, the 2,3,6-isomer (XLogP3 = 2.2) provides a meaningfully lower logP alternative to the 2,4,6-isomer (XLogP3 = 2.8, Δ = -0.6). This makes the 2,3,6-isomer the preferred procurement choice for probing the lipophilicity-activity relationship within the trichlorophenyl methanesulfonamide chemical space, particularly when aiming to reduce logP to improve metabolic stability or reduce hERG binding [1][2].

Differentiation Therapy Research Programs in Oncology and Dermatology

Based on the patent claim that (2,3,6-trichlorophenyl)methanesulfonamide arrests proliferation of undifferentiated cells and induces monocytic differentiation, this compound is a candidate for procurement in research programs investigating differentiation therapy for acute myeloid leukemia (AML) or hyperproliferative skin disorders such as psoriasis. Unlike analogs lacking this reported activity, the 2,3,6-isomer may serve as a starting point for medicinal chemistry optimization of differentiation-inducing agents [1].

Synthetic Methodology Development Requiring a Sterically Hindered Sulfonamide Building Block

The 2,3,6-trichloro substitution pattern creates a unique steric environment around the sulfonamide group, with chlorine atoms occupying both ortho positions and the meta position adjacent to the sulfonamide-bearing carbon. This makes the compound a valuable substrate for developing new sulfonamide coupling reactions where steric hindrance influences reaction rates or selectivity. Researchers procuring the 2,3,6-isomer for synthetic methodology studies can exploit this steric profile, which is not replicated by the 2,4,6- or 2,4,5-isomers [2][3].

Intellectual Property Protection via Regioisomer-Specific Composition of Matter

When building a patent estate around trichlorophenyl methanesulfonamide-based bioactive molecules, the 2,3,6-isomer offers a distinct composition-of-matter position compared to the more commonly exemplified 2,4,6- and 2,4,5-isomers. Procuring and exemplifying the 2,3,6-isomer can strengthen patent claims by demonstrating that activity is not limited to the conventional substitution patterns, thereby broadening the scope of protection and creating a barrier to competitor entry [1][3].

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